

ATTO 532 NHS Ester: A Technical Guide for High-Resolution Microscopy

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Compound of Interest

Compound Name: ATTO 532 NHS ester

Cat. No.: B12378597

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 532 is a fluorescent label derived from the well-known dye Rhodamine 6G.^{[1][2]} It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.^{[1][2]} These features make ATTO 532 highly suitable for demanding applications such as single-molecule detection and high-resolution microscopy, including techniques like PALM, dSTORM, and STED.^{[1][2][3]} The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary and secondary amino groups in biomolecules, such as proteins and antibodies.^{[1][4][5][6]}

Photophysical Properties

The performance of a fluorophore in high-resolution microscopy is dictated by its photophysical properties. ATTO 532 exhibits a favorable profile for fluorescence-based imaging. A suitable excitation source for ATTO 532 is the 532 nm output from a frequency-doubled Nd:YAG laser.

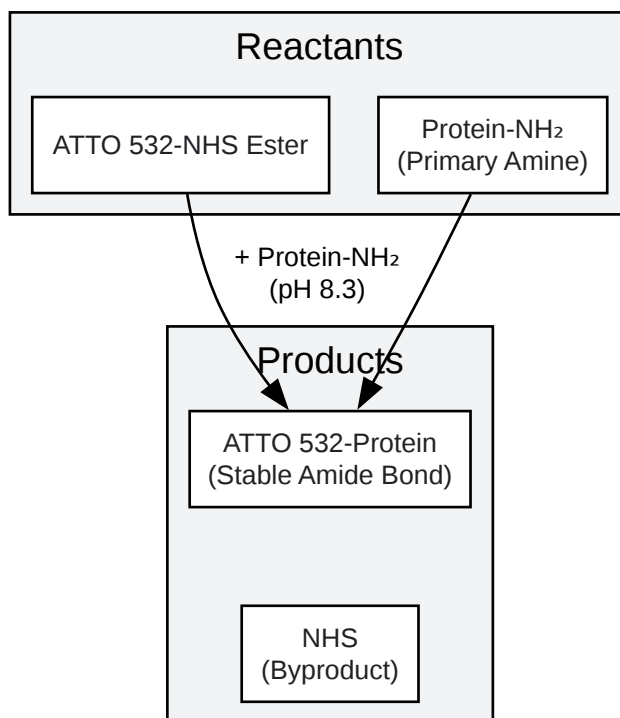
^[1]

Property	Value	Reference
Maximum Excitation (λ_{abs})	532 nm	[2]
Maximum Emission (λ_{fl})	552 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	$1.15 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[2]
Fluorescence Quantum Yield (η_{fl})	90%	[2]
Fluorescence Lifetime (τ_{fl})	3.8 ns	[2]
Molecular Weight (MW)	1081 g/mol	[2]

Chemical Labeling Principle

The **ATTO 532 NHS ester** facilitates the covalent attachment of the fluorophore to biomolecules through a reaction with primary amino groups, commonly found on the N-terminus of proteins or the side chain of lysine residues. The NHS ester reacts with a non-protonated amino group to form a stable amide bond. To ensure the amino group is sufficiently reactive, the labeling reaction is typically carried out at a pH between 8.2 and 8.5.[7] It is important to note that at high pH, the competing hydrolysis of the NHS ester can occur.[1][7]

ATTO 532 NHS Ester Reaction with Primary Amine



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Caption: Reaction of **ATTO 532 NHS ester** with a primary amine.

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling proteins, such as antibodies, with **ATTO 532 NHS ester**. Optimization may be required for specific proteins and applications.

Materials:

- **ATTO 532 NHS ester**
- Protein to be labeled (e.g., IgG)
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][2]
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[7]

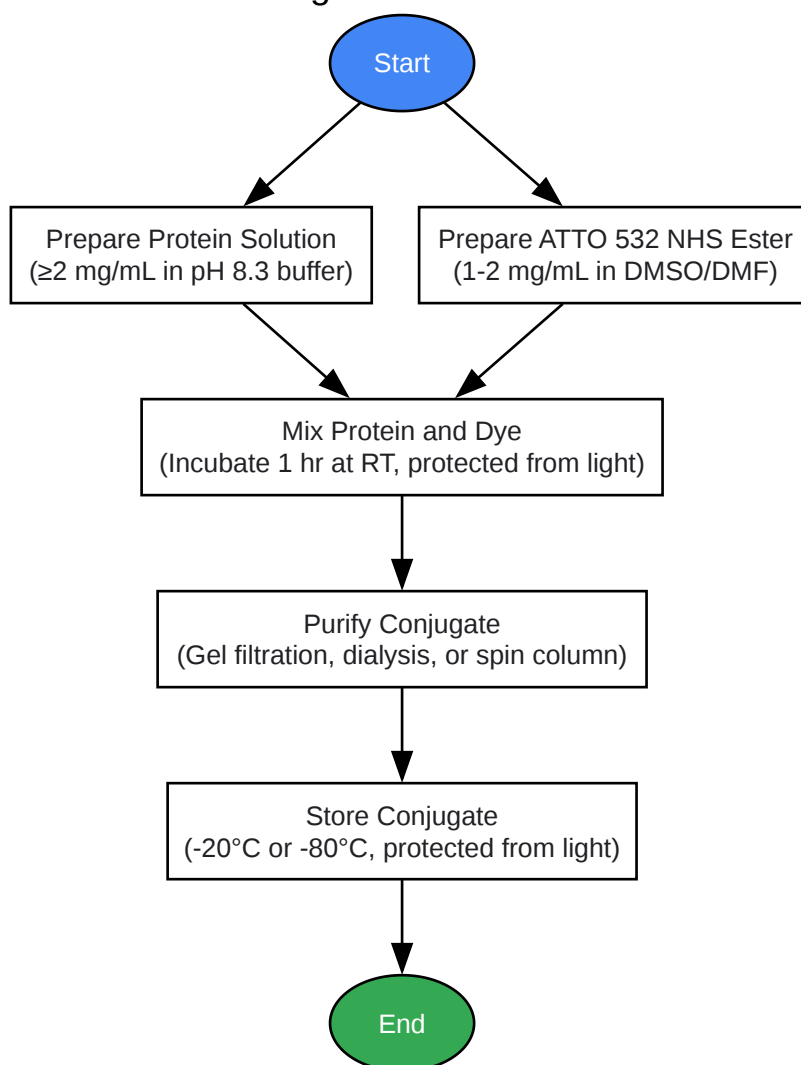
- Phosphate-buffered saline (PBS)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of at least 2 mg/mL.[\[2\]](#)[\[7\]](#)[\[8\]](#)
Lower concentrations can decrease labeling efficiency.[\[2\]](#)[\[7\]](#)[\[8\]](#)
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine.[\[2\]](#) If necessary, dialyze the protein against PBS and then adjust the pH with sodium bicarbonate buffer.[\[2\]](#)
- Dye Preparation:
 - Immediately before use, prepare a 1-2 mg/mL stock solution of **ATTO 532 NHS ester** in anhydrous, amine-free DMSO or DMF.[\[2\]](#)[\[9\]](#) This solution should be protected from moisture and light.[\[1\]](#)
- Conjugation Reaction:
 - The optimal dye-to-protein molar ratio can vary, so it is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1) to determine the best result for your specific protein.[\[9\]](#)
 - Add the calculated volume of the **ATTO 532 NHS ester** stock solution to the protein solution while gently vortexing.[\[7\]](#)
 - Incubate the reaction for 1 hour at room temperature with continuous shaking or rotation, protected from light.[\[7\]](#)[\[9\]](#)
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), spin column, or dialysis.[\[7\]](#)[\[9\]](#)
- Storage:

- Store the purified conjugate protected from light.[7] For short-term storage (up to two months), 4°C with 2 mM sodium azide is suitable.[9] For long-term storage, divide the conjugate into single-use aliquots and store at -20°C or -80°C.[7][9] Avoid repeated freeze-thaw cycles.[7]

Protein Labeling and Purification Workflow



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Caption: Workflow for protein labeling with **ATTO 532 NHS ester**.

Applications in High-Resolution Microscopy

The exceptional photostability and brightness of ATTO 532 make it a valuable tool for various super-resolution microscopy techniques.[10]

- Stimulated Emission Depletion (STED) Microscopy: ATTO 532 is well-suited for STED microscopy, a technique that overcomes the diffraction limit of light to achieve nanoscale resolution.[10][11] Its high photostability allows it to withstand the high laser intensities required for efficient stimulated emission.
- Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM): These single-molecule localization techniques rely on the precise localization of individual fluorophores. The high photon output of ATTO 532 contributes to a higher localization precision, resulting in higher-resolution images.[2]

Storage and Handling

Upon receipt, **ATTO 532 NHS ester** should be stored at -20°C, desiccated, and protected from light.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] Stock solutions of the NHS ester in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but fresh solutions are always recommended for best results.[1][9]

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